molecular formula C10H7F3N2O5S B12627769 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester CAS No. 1204475-94-4

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester

Cat. No.: B12627769
CAS No.: 1204475-94-4
M. Wt: 324.24 g/mol
InChI Key: ABIAQIGMIXMYMR-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a heterocyclic organic compound featuring a pyrrolo[2,3-b]pyridine core. Key structural attributes include:

  • Methyl ester group at the 2-position, enhancing solubility compared to the parent carboxylic acid .
  • Trifluoromethylsulfonyloxy (triflate) group at the 3-position, a strong electron-withdrawing substituent that confers high reactivity in nucleophilic substitution and cross-coupling reactions.
    This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex molecules via its reactive triflate group .

Properties

CAS No.

1204475-94-4

Molecular Formula

C10H7F3N2O5S

Molecular Weight

324.24 g/mol

IUPAC Name

methyl 3-(trifluoromethylsulfonyloxy)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H7F3N2O5S/c1-19-9(16)6-7(20-21(17,18)10(11,12)13)5-3-2-4-14-8(5)15-6/h2-4H,1H3,(H,14,15)

InChI Key

ABIAQIGMIXMYMR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(N1)N=CC=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester involves several steps. One common method includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester involves the inhibition of FGFR. FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting FGFR, this compound can interfere with the signaling pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolo-Pyridine Family

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
Target: 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester 2-methyl ester, 3-triflate C11H9F3N2O5S 338.26 g/mol High reactivity (triflate group); intermediate for cross-coupling reactions.
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) No substituents (parent acid) C8H6N2O2 178.15 g/mol Yellow solid; low solubility; used as a synthetic intermediate.
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) 5-chloro C8H5ClN2O2 212.59 g/mol Enhanced electrophilicity due to Cl; 71% synthesis yield.
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) 5-methoxy C9H8N2O3 192.17 g/mol Electron-donating OMe group; 80% synthesis yield.
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid, 1-[(3-fluorophenyl)methyl]-, ethyl ester 1-(3-fluorophenylmethyl), 2-ethyl ester C17H15FN2O2 298.31 g/mol Improved lipophilicity; stored at room temperature.
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, methyl ester 3-carboxylic acid methyl ester C9H8N2O2 176.17 g/mol Lower molecular weight; used in route optimization studies (97% purity).

Key Comparative Analysis

Reactivity and Functional Groups
  • Triflate vs. Chloro/Methoxy Groups : The triflate group in the target compound is significantly more reactive than chloro (10b) or methoxy (10c) substituents, enabling participation in Suzuki-Miyaura or Buchwald-Hartwig couplings . In contrast, chloro and methoxy groups are less electrophilic, limiting their utility in metal-catalyzed reactions.
  • Esterification Effects : Methyl/ethyl ester derivatives (e.g., compounds in ) exhibit improved solubility compared to parent acids (10a, ). The target compound’s methyl ester balances solubility and reactivity.
Physicochemical Properties
  • Solubility : The parent acid (10a) is a yellow solid with low solubility, whereas esterification (methyl/ethyl) enhances solubility . The triflate group’s hydrophobicity may slightly reduce aqueous solubility compared to unsubstituted esters.
  • Stability : Triflates are moisture-sensitive, necessitating anhydrous storage, unlike 3-fluorophenylmethyl derivatives stable at room temperature .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester (CAS No. 136818-50-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC₉H₈N₂O₃S
Molecular Weight218.23 g/mol
CAS Number136818-50-3
AppearanceWhite to off-white solid

Structural Characteristics

The compound features a pyrrolo[2,3-b]pyridine core with a carboxylic acid and trifluoromethylsulfonyl group, which contributes to its unique properties and biological activities.

1H-Pyrrolo[2,3-b]pyridine derivatives have been studied for their role as phosphodiesterase (PDE) inhibitors, particularly targeting PDE4B. These enzymes play a crucial role in the regulation of intracellular signaling pathways, making them important therapeutic targets for inflammatory and neurodegenerative diseases.

Inhibition of PDE4B

Research indicates that certain derivatives of pyrrolo[2,3-b]pyridine exhibit selective inhibition of PDE4B with IC50 values ranging from 0.11 to 1.1 μM. For instance, compound 11h demonstrated significant inhibition of TNF-α release from macrophages exposed to pro-inflammatory stimuli such as lipopolysaccharide .

Anti-inflammatory Effects

In vitro studies have shown that derivatives can significantly reduce inflammatory cytokine levels. The anti-inflammatory properties are attributed to the inhibition of PDE4B, leading to decreased levels of cyclic AMP (cAMP) degradation and enhanced cAMP signaling pathways .

Case Studies

  • PDE4B Inhibition and CNS Effects : A study evaluated the effects of a selected pyrrolo[2,3-b]pyridine derivative on central nervous system (CNS) receptors. The results indicated that while the compound was not broadly active against CNS receptors, it showed promising selectivity against PDE4B, suggesting potential applications in treating CNS disorders .
  • Antimycobacterial Activity : Another investigation focused on the antimycobacterial properties of pyrrolo[3,4-c]pyridine derivatives. Compounds were tested for their ability to inhibit Mycobacterium tuberculosis. Results indicated that certain esters exhibited good activity with MIC90 values below 0.15 µM, highlighting the potential for these compounds in tuberculosis treatment .

Structure-Activity Relationships (SAR)

The SAR studies emphasize the importance of various substituents on the pyrrolo[2,3-b]pyridine scaffold:

  • Substitution Effects : Variations at the R and R1 positions significantly influence biological activity. For example, modifications in hydrophobicity and ring size have been shown to enhance selectivity for PDE4B over other phosphodiesterases.
  • Molecular Modeling : Docking studies have provided insights into how these compounds interact with PDE4B at the molecular level, facilitating further optimization for increased potency and selectivity.

Summary of Biological Activities

Activity TypeObservations
PDE4B InhibitionIC50: 0.11–1.1 μM
Anti-inflammatorySignificant reduction in TNF-α
AntimycobacterialMIC90 < 0.15 µM

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